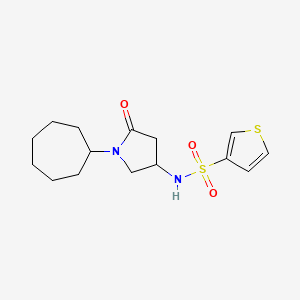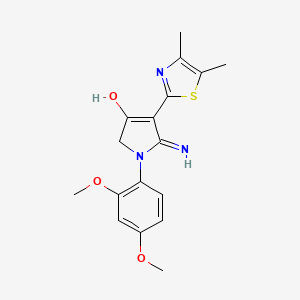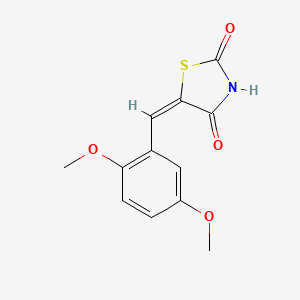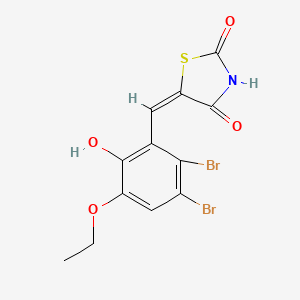
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide (abbreviated as TAK-715) is a small molecule inhibitor of the enzyme p38 mitogen-activated protein kinase (MAPK). It was first synthesized by researchers at Takeda Pharmaceutical Company Limited in Japan and has since been the subject of numerous scientific studies. In
Mecanismo De Acción
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide inhibits the activity of p38 MAPK, which is a key signaling molecule involved in the regulation of inflammatory responses. By inhibiting p38 MAPK, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide can reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. The inhibition of p38 MAPK also affects other cellular processes, such as cell growth and differentiation, which may contribute to the anti-cancer effects of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide.
Biochemical and Physiological Effects:
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide has been shown to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure and immune responses. N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide has also been shown to reduce the production of collagen, which may be beneficial in the treatment of fibrotic diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a useful tool for studying the role of p38 MAPK in cellular processes. N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide has also been shown to have good selectivity for p38 MAPK, which reduces the likelihood of off-target effects. However, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide has some limitations as well. It is a relatively weak inhibitor of p38 MAPK compared to other inhibitors, which may limit its effectiveness in certain applications. Additionally, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide has poor solubility in aqueous solutions, which may limit its use in certain assays.
Direcciones Futuras
There are several future directions for research on N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide. One area of interest is the development of more potent inhibitors of p38 MAPK, which may have greater therapeutic potential. Another area of interest is the development of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide analogs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanisms of action of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide involves several steps, starting with the reaction of 1-cycloheptylpyrrolidine-2,5-dione with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-aminobenzenesulfonamide to form the desired product, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide. The synthesis of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide has been described in detail in several scientific publications.
Aplicaciones Científicas De Investigación
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory effects and may be useful in the treatment of various inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide has also been studied for its potential in treating cancer, as p38 MAPK is involved in the regulation of cell growth and differentiation.
Propiedades
IUPAC Name |
N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)thiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c18-15-9-12(16-22(19,20)14-7-8-21-11-14)10-17(15)13-5-3-1-2-4-6-13/h7-8,11-13,16H,1-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUJVMGGWJAVHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CC(CC2=O)NS(=O)(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-phenyl-5-(2-phenylethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6074419.png)
![1-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-2-methylpiperidine](/img/structure/B6074427.png)

![5-hydroxy-7-oxo-6b-(4-propylphenyl)-6b,7-dihydro-11bH-indeno[1,2-b]naphtho[2,1-d]furan-11b-yl acetate](/img/structure/B6074439.png)
![3-[(3-fluorophenyl)amino]-1,3-diphenyl-1-propanone](/img/structure/B6074440.png)

![N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B6074450.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6074462.png)
![7-{[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6074478.png)

![N-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6074494.png)
![3-chloro-6-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B6074496.png)

![1-[4-({[2-(4-chlorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(diethylamino)-2-propanol](/img/structure/B6074516.png)